molecular formula C16H15N3O B11849935 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone CAS No. 65892-05-9

2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone

Cat. No.: B11849935
CAS No.: 65892-05-9
M. Wt: 265.31 g/mol
InChI Key: KVOMKVAWUYWPKK-UHFFFAOYSA-N
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Description

2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is a complex organic compound that features a naphthotriazole moiety fused to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone typically involves a multi-step processThe reaction conditions often require the use of a copper catalyst under mild temperatures to facilitate the cycloaddition .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1H-Naphtho[2,3-d][1,2,3]triazole
  • 1,2,3-Triazole derivatives
  • Cyclohexanone derivatives

Comparison: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is unique due to the combination of the naphthotriazole and cyclohexanone moieties. This structural feature imparts distinct chemical and biological properties compared to other triazole or cyclohexanone derivatives. The presence of the naphthotriazole ring enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

65892-05-9

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-benzo[f]benzotriazol-3-ylcyclohexan-1-one

InChI

InChI=1S/C16H15N3O/c20-16-8-4-3-7-14(16)19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-19/h1-2,5-6,9-10,14H,3-4,7-8H2

InChI Key

KVOMKVAWUYWPKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2C3=CC4=CC=CC=C4C=C3N=N2

Origin of Product

United States

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